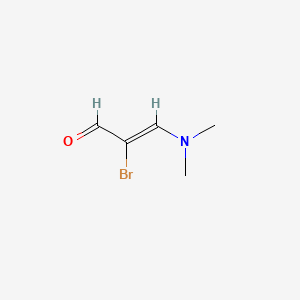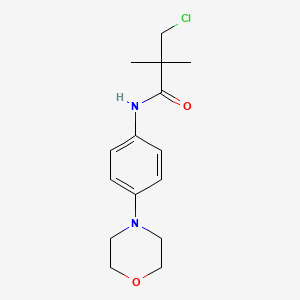
2-Bromo-3-(dimethylamino)acrolein
Overview
Description
2-Bromo-3-(dimethylamino)acrolein is a chemical compound that has been studied in various contexts due to its potential applications and implications in organic synthesis and mutagenicity. It is related to other brominated compounds that have been synthesized and characterized for their molecular structures and reactivity.
Synthesis Analysis
The synthesis of related brominated compounds has been explored in several studies. For instance, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone has been achieved starting from 2,3-dibromo-1,4-naphthoquinone, suggesting a possible synthetic route for 2-Bromo-3-(dimethylamino)acrolein as well . Additionally, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been used as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, indicating the potential for lithiation in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structures of related compounds have been studied using various techniques. Single-crystal X-ray diffraction studies have been conducted to determine the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone . Similarly, the structure of a 2-(N,N-dimethylaminomethylene) derivative has been determined by X-ray crystallographic analysis . These studies provide insights into the molecular geometry that could be relevant for 2-Bromo-3-(dimethylamino)acrolein.
Chemical Reactions Analysis
The reactivity of brominated compounds has been investigated, particularly in the context of mutagenicity. For example, 2-bromoacrolein, a related compound, is formed from the carcinogenic flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP) and involves an initial oxidative dehalogenation followed by a beta-elimination reaction . This information could be useful in understanding the chemical reactions that 2-Bromo-3-(dimethylamino)acrolein may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various studies. For instance, the vibrational properties of a synthesized compound containing a bromo and dimethylamino group were analyzed using density functional theory (DFT) calculations, which could be relevant for understanding the properties of 2-Bromo-3-(dimethylamino)acrolein . The solubility behavior of triorganotin bromides with dimethylamino groups has also been described, providing insights into the solubility properties that 2-Bromo-3-(dimethylamino)acrolein might exhibit .
Scientific Research Applications
Synthesis and Reactions
- 2-Bromo-3-(dimethylamino)acrolein has been utilized in the synthesis of various compounds. For instance, Coppola et al. (1974) described the preparation of novel 2-aryl-3-(dimethylamino)acroleins and their hydrolyses to 2-arylmalondialdehydes, indicating its role in creating intermediates for further chemical reactions (Coppola, Hardtmann, & Huegi, 1974).
Chemical Reactivity and Applications in Organic Chemistry
- Research by Muchowski and Hess (1988) highlights the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, showcasing its potential as a progenitor of various substituted pyrrole-2-carboxaldehydes. This signifies its application in the field of organic synthesis (Muchowski & Hess, 1988).
Potential in Drug Synthesis and Cancer Research
- A study by Nantka-Namirski and Kaczmarek (1978) on the reaction of 3-dimethylamino-2-(pyridyl-4')acrolein with various compounds, resulted in derivatives showing cytostatic activity against certain types of carcinoma, indicating its relevance in cancer research and drug development (Nantka-Namirski & Kaczmarek, 1978).
Application in Synthesizing Novel Compounds
- The synthesis of new derivatives and their potential applications in various fields, such as antimicrobial activity, has been demonstrated by Chaitanya et al. (2018). This research outlines the synthesis of novel substituted quinazoline derivatives using 3-(dimethylamino)acrolein as a key reactant (Chaitanya et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(Z)-2-bromo-3-(dimethylamino)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBSCWFIKSDJLP-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=O)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(dimethylamino)acrolein | |
CAS RN |
26387-66-6 | |
| Record name | 2-Bromo-3-(dimethylamino)acrolein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034897.png)



![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034905.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B3034907.png)
![3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B3034909.png)
![2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B3034910.png)

amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)

![5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3034916.png)
![5-[2-Amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3034917.png)
